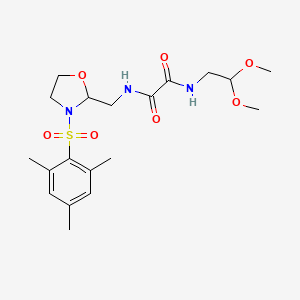

N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Electrolyte Composition for Lithium Batteries

Research has identified the use of oxazolidinone derivatives, similar in structure to N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, in the composition of electrolytes for lithium-ion batteries. These compounds have been mixed with ethylene carbonate or dimethyl carbonate in the presence of lithium salts to optimize electrolytes in terms of conductivity and viscosity, demonstrating the potential of oxazolidinone derivatives in enhancing the performance and thermal stability of lithium batteries (Gzara et al., 2006).

Protective Groups for Amino Alcohols

Oxazolidin-2-ones, which share a core structure with the compound , are widely utilized as protective groups for 1,2-amino alcohols and employed as chiral auxiliaries in synthetic chemistry. Their applications extend to the formation of weak hydrogen bonds and π-π stacking interactions, which are critical in the development of new pharmaceuticals and materials (Nogueira et al., 2015).

Catalysis in Organic Reactions

Bisoxazolidine ligands, related to the compound's oxazolidinone moiety, have shown effectiveness in catalyzing various organic reactions, such as the Henry reaction, showcasing their utility in asymmetric synthesis and the development of novel catalytic processes (Spangler & Wolf, 2009).

Antimicrobial Activity

Oxazolidinones are a class of compounds with a mechanism for bacterial protein synthesis inhibition, indicating potential antimicrobial applications. Novel analogs, including structures akin to N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, have shown effectiveness against a variety of clinically important human pathogens, suggesting their role in developing new antibacterial agents (Zurenko et al., 1996).

Biocidal Polymers

Poly(2-methyl-1,3-oxazoline)s with biocidal end groups and varying satellite groups have been studied for their antimicrobial activity, highlighting the importance of oxazolidinone derivatives in creating materials with inherent antimicrobial properties. These findings support the exploration of oxazolidinone-based compounds for applications in medical devices and surfaces to prevent microbial contamination (Waschinski et al., 2008).

properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O7S/c1-12-8-13(2)17(14(3)9-12)30(25,26)22-6-7-29-15(22)10-20-18(23)19(24)21-11-16(27-4)28-5/h8-9,15-16H,6-7,10-11H2,1-5H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWAQOSTCGHIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol](/img/structure/B2893573.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2893583.png)

![1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one](/img/structure/B2893584.png)

![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)

![N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893593.png)